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molecular formula C10H13N3 B8531758 2-sec-butyl-2H-benzotriazole

2-sec-butyl-2H-benzotriazole

Cat. No. B8531758
M. Wt: 175.23 g/mol
InChI Key: SQKUHHJDUDEYLV-UHFFFAOYSA-N
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Patent
US04240822

Procedure details

To a stirred solution of 96.0 grams of benzotriazole in 800 milliliters of acetonitrile at 50° C. is added 33.6 grams of sodium hydroxide pels. After most of the sodium hydroxide has reacted with the benzotriazole, 190 grams of 2-iodobutane is added in one portion and the resulting solution is refluxed for 15 hours. The acetonitrile is then evaporated and 300 milliliters of concentrated hydrochloric acid is added to the residual oil followed by the addition of 800 milliliters of benzene. The precipitated sodium iodide is removed by filtration. The acid layer is separated from the benzene layer and then washed three more times with 300 milliliters of benzene. The benzene washings are combined, dried over MgSO4 and evaporated to yield 48 grams (34%) of the 2-sec-butyl-2H-benzotriazole as an oil. The material is purified by distillation, b.p. 0.25 mm Hg=63° C.
Quantity
96 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium hydroxide pels
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
190 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[OH-].[Na+].I[CH:13]([CH2:15][CH3:16])[CH3:14]>C(#N)C>[CH:13]([N:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:1]1)([CH2:15][CH3:16])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
96 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
sodium hydroxide pels
Quantity
33.6 g
Type
reactant
Smiles
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
190 g
Type
reactant
Smiles
IC(C)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is refluxed for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The acetonitrile is then evaporated
ADDITION
Type
ADDITION
Details
300 milliliters of concentrated hydrochloric acid is added to the residual oil
ADDITION
Type
ADDITION
Details
followed by the addition of 800 milliliters of benzene
CUSTOM
Type
CUSTOM
Details
The precipitated sodium iodide is removed by filtration
CUSTOM
Type
CUSTOM
Details
The acid layer is separated from the benzene layer
WASH
Type
WASH
Details
washed three more times with 300 milliliters of benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)N1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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